Ethyl 5-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxylate
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Overview
Description
“Ethyl 5-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxylate” is a chemical compound that incorporates a thiophene species . Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene-based analogs have been synthesized from enaminones via the reaction with different nucleophiles and electrophiles . Enaminones are extremely stable species and form a versatile class of valuable precursors for the preparation of sundry classes of organic compounds . They consolidate the ambident nucleophilicity of enamines and electrophilicity of enones .Molecular Structure Analysis
The structure elucidation of the designed compounds was derived from their spectral information . For example, the mass spectrum of compound 9 displayed the molecular ion [M]+ at m/z = 461 (6%), corresponding to the molecular formula (C24H31NO6S) .Chemical Reactions Analysis
The reactivity of enaminones is referred to the actuality that they consolidate the ambident nucleophilicity of enamines and electrophilicity of enones . For example, each enaminone can be attacked by a given nucleophile at the two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group) with the reactivity order C-3 > C-1 . In addition, it can be attacked by an electrophile at C-2, oxygen and/or nitrogen sites with reactivity order C-2 > N > O .Scientific Research Applications
Ethyl 5-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research. It has been used in studies of metal-organic frameworks, as a catalyst in the synthesis of organic compounds, and as a ligand in coordination chemistry. It has also been used as a reagent in the synthesis of pharmaceuticals and other biologically active compounds. Additionally, this compound has been used in studies of the structure and dynamics of proteins and nucleic acids.
Mechanism of Action
Target of Action
Thiophene-based compounds, such as Ethyl 5-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxylate, are known to interact with a variety of biological targets due to their versatile synthetic applicability . They have been reported to possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry . .
Mode of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer
Biochemical Pathways
Given the wide range of therapeutic properties of thiophene derivatives , it can be inferred that multiple biochemical pathways could be affected
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties
Advantages and Limitations for Lab Experiments
Ethyl 5-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxylate has several advantages for use in laboratory experiments. It is a relatively stable compound and is relatively easy to synthesize. Additionally, it is soluble in a variety of solvents, making it easy to handle and store. However, this compound is not suitable for use in all experiments. It can be toxic in high concentrations and can react with certain metals, such as copper and iron, which can interfere with experiments.
Future Directions
The potential future directions for Ethyl 5-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxylate research are numerous. One potential direction is to further study the biochemical and physiological effects of the compound. Additionally, further research could be done to explore the potential uses of this compound in drug design and development. Another possible direction is to explore the potential use of this compound as a catalyst in organic synthesis. Furthermore, further research could be done to explore the potential applications of this compound in the study of metal-organic frameworks and coordination chemistry. Finally, further research could be done to explore the potential use of this compound in the study of the structure and dynamics of proteins and nucleic acids.
Synthesis Methods
Ethyl 5-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxylate can be synthesized by a variety of methods. One of the most common methods is the reaction of ethyl thiophenylmethyl carbamate with hydrazine hydrate in aqueous ethanol. This reaction produces this compound in a yield of around 80-90%. Other methods of synthesis include the reaction of ethyl thiophenylmethyl carbamate with hydrazine hydrate in anhydrous ethanol, the reaction of ethyl thiophenylmethyl carbamate with hydrazine hydrate in anhydrous dimethylformamide, and the reaction of ethyl thiophenylmethyl carbamate with hydrazine hydrate in anhydrous acetonitrile.
properties
IUPAC Name |
ethyl 5-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-2-15-11(14)9-7-12-13-10(9)6-8-4-3-5-16-8/h3-5,7H,2,6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPTWWYITCJNAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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